molecular formula C14H9F3INO2 B2542116 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide CAS No. 877040-37-4

3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide

Cat. No. B2542116
Key on ui cas rn: 877040-37-4
M. Wt: 407.131
InChI Key: LRYFSXFLMLSOOD-UHFFFAOYSA-N
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Patent
US09315489B2

Procedure details

DIPEA (6.34 mL, 36.3 mmol) was added to a solution of 3-iodobenzoic acid (3 g, 12.1 mmol) and 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU, 5.50 g, 13.31 mmol) in THF (25 mL) and MeCN (5 mL) and the RM was stirred at RT for 1 h. 4-(Trifluoromethoxy)aniline (2.435 mL, 18.14 mmol) was then added and the RM was stirred at RT for 3 h. The solvent was evaporated off under reduced pressure and the residue was treated with aq. HCl (50 mL of 1 M) and extracted with TBME/EtOAc (9:1). The combined extracts were washed with aq. 1 M HCl, sat. aq. Na2CO3 (50 mL), water and brine, dried over MgSO4 and the solvent was evaporated off under reduced pressure. The residue was suspended in water, filtered and dried to afford the title compound as a purple solid. UPLC-MS (Condition 1) tR=3.23 min, m/z=407.8-409.8 [M+H]+, m/z=405.9-406.9 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.33-7.41 (m, 3H) 7.88 (d, J=9.3 Hz, 2H) 7.94-8.00 (m, 2H) 8.30 (t, J=1.7 Hz, 1H) 10.50 (s, 1H).
Name
Quantity
6.34 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.435 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[I:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([OH:16])=O.CN(C(ON1N=NC2C=CC(Cl)=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[F:45][C:46]([F:56])([F:55])[O:47][C:48]1[CH:54]=[CH:53][C:51]([NH2:52])=[CH:50][CH:49]=1>C1COCC1.CC#N>[I:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([NH:52][C:51]1[CH:53]=[CH:54][C:48]([O:47][C:46]([F:45])([F:55])[F:56])=[CH:49][CH:50]=1)=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
6.34 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
5.5 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2.435 mL
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the RM was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the RM was stirred at RT for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with aq. HCl (50 mL of 1 M)
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME/EtOAc (9:1)
WASH
Type
WASH
Details
The combined extracts were washed with aq. 1 M HCl, sat. aq. Na2CO3 (50 mL), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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